molecular formula C14H21NO B3173044 2-(2-Cyclohexylethoxy)aniline CAS No. 946772-09-4

2-(2-Cyclohexylethoxy)aniline

Cat. No.: B3173044
CAS No.: 946772-09-4
M. Wt: 219.32 g/mol
InChI Key: GWINHTNYUQWVKG-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)aniline (IUPAC: 4-(2-cyclohexylethoxy)aniline; synonyms: 4-(2-cyclohexylethoxy)phenylamine) is an aromatic amine with a cyclohexylethoxy substituent at the para position of the aniline ring. This compound has garnered attention in oncology research due to its role as an inhibitor of the NRF2 antioxidant pathway, which is often hyperactivated in cancers to evade oxidative stress and therapy resistance . In preclinical studies, it demonstrated synergistic effects with radiotherapy, reducing clonogenic survival of lung cancer cells and suppressing tumor growth in xenograft models .

Properties

IUPAC Name

2-(2-cyclohexylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWINHTNYUQWVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)aniline typically involves the reaction of 2-chloroethanol with cyclohexylmagnesium bromide to form 2-cyclohexylethanol. This intermediate is then reacted with aniline in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Cyclohexylethoxy)aniline has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(2-cyclohexylethoxy)aniline and its analogs:

Table 1. Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Molecular Weight LogP* Biological Activity Key References
This compound Cyclohexylethoxy (para) 233.34 ~3.5 NRF2 inhibition, radiosensitizer
2-(Cyclohexyloxy)aniline Cyclohexyloxy (ortho) 191.27 3.56 Not reported
5-Chloro-2-(2-cyclohexylethoxy)aniline Chloro (meta), cyclohexylethoxy 253.77 ~4.0 Undocumented
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline sec-Butylphenoxyethyl group (para) 396.00 High Intermediate for synthesis
4-(2-Cyclohexylethoxy)-N-(4-isopropylbenzyl)aniline Isopropylbenzyl (para) 339.53 ~4.2 Research chemical
2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline Trifluoromethyl (meta) 285.30 ~4.5 Potential metabolic stability

*LogP values estimated based on substituent contributions.

Substituent Position and Bioactivity

  • Positional Isomers : The para-substituted this compound exhibits distinct NRF2 inhibitory activity compared to ortho-substituted analogs like 2-(cyclohexyloxy)aniline. The para configuration optimizes steric and electronic interactions with the NRF2-binding domain, enhancing efficacy .

Functional Group Modifications

  • These are primarily used as intermediates in drug discovery .
  • Phenoxyalkyl Chains: The cyclohexylethoxy group in this compound provides a balance of hydrophobicity and conformational flexibility, critical for disrupting NRF2-DNA interactions .

Preclinical and Clinical Relevance

  • NRF2 Pathway Inhibition: While this compound has demonstrated preclinical efficacy, other NRF2 inhibitors like ML385 and halofuginone () operate via distinct mechanisms (e.g., direct KEAP1-NRF2 interaction disruption). Comparative studies are needed to evaluate therapeutic advantages .
  • Synergy with Radiotherapy : Unlike its analogs, this compound significantly enhances radiation-induced apoptosis in cancer cells, attributed to its dual role in suppressing antioxidant responses and promoting oxidative damage .

Biological Activity

2-(2-Cyclohexylethoxy)aniline, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in cancer treatment and radiosensitization. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H21NOC_{14}H_{21}NO. The compound features:

  • An aniline moiety : Known for its role in various biological activities.
  • Cyclohexylethoxy group : Contributes to the compound's hydrophobic characteristics and influences its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific molecular targets:

  • Nrf2 Inhibition :
    • The compound has been shown to inhibit the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response and cellular defense mechanisms. This inhibition enhances the sensitivity of cancer cells to radiation therapy .
  • Radiosensitization :
    • In studies involving lung cancer cell lines, derivatives of this compound have demonstrated enhanced radiosensitivity. For instance, compound IM3829 (a derivative) significantly increased ionizing radiation-induced cell death in H1299 cells by over two-fold .
  • Antioxidant Activity :
    • The compound's ability to modulate oxidative stress responses contributes to its anticancer properties. By inhibiting Nrf2, it reduces the expression of antioxidant enzymes, thereby promoting apoptosis in cancer cells exposed to oxidative stress .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings include:

  • Functional Group Importance : The presence of the amine group is crucial for maintaining biological activity; modifications that replace this group significantly reduce efficacy .
  • Chain Length Effects : Variations in the length of the linker between the cyclohexyl group and the aniline moiety affect the compound's activity. Shorter chains tend to enhance potency .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Compound IM3829 demonstrated a significant increase in radiosensitivity in lung cancer cells (H1299), with enhanced cell death rates observed.
Inhibition of Nrf2 was correlated with increased sensitivity to cisplatin in various lung cancer cell lines, suggesting a broader application for Nrf2 inhibitors in chemotherapy.
The relationship between oxidative stress and lipid peroxidation products was examined, highlighting how compounds like this compound can influence cancer progression through ROS modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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